[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The methylsulfanyl group can be introduced via nucleophilic substitution reactions. Finally, the boronic acid group is introduced through a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various biaryl or vinyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its boronic acid group.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry:
Mechanism of Action
The mechanism of action of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid largely depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the boronic acid group.
Benzothiazole-2-thiol: Contains a thiol group instead of a methylsulfanyl group.
2-Trifluoromethylbenzothiazole: Features a trifluoromethyl group instead of a methylsulfanyl group.
Uniqueness:
Boronic Acid Group: The presence of the boronic acid group in [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid provides unique reactivity, particularly in cross-coupling reactions and enzyme inhibition.
Methylsulfanyl Group: The methylsulfanyl group can undergo specific chemical transformations, adding to the versatility of the compound.
Properties
IUPAC Name |
(2-methylsulfanyl-1,3-benzothiazol-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSYHYHWPWWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.